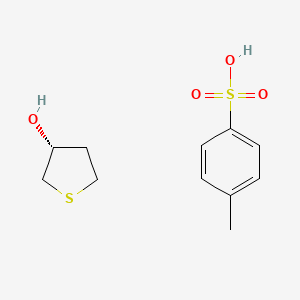

Thiophene-3-ol, tetrahydro-, 4-methylbenzenesulfonate, (R)-

Descripción

Tetrahidrotiofen-3-ol, 4-metilbencenosulfonato, ®- es un compuesto químico con la fórmula molecular C11H14O4S2 y un peso molecular de 274.36 g/mol . Es un derivado del tiofeno, un anillo aromático de cinco miembros que contiene azufre, conocido por sus diversas aplicaciones en varios campos como la química medicinal, la ciencia de los materiales y la electrónica orgánica .

Propiedades

Fórmula molecular |

C11H16O4S2 |

|---|---|

Peso molecular |

276.4 g/mol |

Nombre IUPAC |

4-methylbenzenesulfonic acid;(3R)-thiolan-3-ol |

InChI |

InChI=1S/C7H8O3S.C4H8OS/c1-6-2-4-7(5-3-6)11(8,9)10;5-4-1-2-6-3-4/h2-5H,1H3,(H,8,9,10);4-5H,1-3H2/t;4-/m.1/s1 |

Clave InChI |

WGOJNDXEQPOSGU-FZSMXKCYSA-N |

SMILES isomérico |

CC1=CC=C(C=C1)S(=O)(=O)O.C1CSC[C@@H]1O |

SMILES canónico |

CC1=CC=C(C=C1)S(=O)(=O)O.C1CSCC1O |

Origen del producto |

United States |

Métodos De Preparación

La síntesis de derivados de tiofeno, incluido el Tetrahidrotiofen-3-ol, 4-metilbencenosulfonato, ®-, se puede lograr a través de varios métodos. Las rutas sintéticas comunes incluyen:

Reacción de Gewald: Esto implica la condensación de azufre, un compuesto α-metileno carbonílico y un éster α-ciano para formar derivados de aminotiofeno.

Síntesis de Paal-Knorr: Este método implica la condensación de compuestos 1,4-dicarbonílicos con pentasulfuro de fósforo (P4S10) como agentes sulfurantes.

Síntesis de Fiesselmann: Esto implica la condensación de derivados del ácido tioglicólico con ésteres α,β-acetilénicos en condiciones básicas para generar derivados de ácido 3-hidroxi-2-tiofeno carboxílico.

Análisis De Reacciones Químicas

Tetrahidrotiofen-3-ol, 4-metilbencenosulfonato, ®- sufre varias reacciones químicas, que incluyen:

Aplicaciones Científicas De Investigación

Tetrahidrotiofen-3-ol, 4-metilbencenosulfonato, ®- tiene varias aplicaciones de investigación científica:

Mecanismo De Acción

El mecanismo de acción de los derivados del tiofeno, incluido el Tetrahidrotiofen-3-ol, 4-metilbencenosulfonato, ®-, implica interacciones con varios objetivos moleculares y vías. Por ejemplo, algunos compuestos basados en tiofeno actúan como bloqueadores de los canales de sodio dependientes de voltaje, que inhiben la transmisión de los impulsos nerviosos, lo que lleva a su uso como anestésicos locales . Otros pueden interactuar con enzimas o receptores involucrados en las vías inflamatorias, contribuyendo a sus efectos antiinflamatorios .

Comparación Con Compuestos Similares

Tetrahidrotiofen-3-ol, 4-metilbencenosulfonato, ®- se puede comparar con otros derivados del tiofeno como:

Ácido tiofeno-2-carboxílico: Conocido por su uso en la síntesis de productos farmacéuticos y agroquímicos.

Tiofeno-2,5-dicarboxaldehído: Utilizado en el desarrollo de semiconductores orgánicos y OLED.

Tetrahidrotiofen-3-ol, 4-metilbencenosulfonato, ®- es único debido a sus características estructurales específicas y la presencia del grupo 4-metilbencenosulfonato, que puede impartir propiedades químicas y biológicas distintas en comparación con otros derivados del tiofeno .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.